4,4-Difluoropyrrolidine-2-carboxylic acid
Description
Historical Development of Fluorinated Proline Research
The synthesis of fluorinated proline derivatives began in 1965 with Gottlieb and Witkop’s pioneering work on 4-fluoroprolines, which demonstrated fluorine’s capacity to influence peptide conformation. Over the following decades, researchers systematically explored monofluorinated and trifluoromethyl-substituted prolines, culminating in the development of 4,4-difluoroproline (Dfp) as a tool for studying proline’s dual role in protein structure and function. Early studies focused on fluorine’s electron-withdrawing effects, which alter the pyrrolidine ring’s puckering equilibrium and adjacent peptide bond isomerization kinetics. By the 2010s, Dfp had gained prominence for its ability to resolve long-standing challenges in quantifying proline conformational dynamics through 19F NMR spectroscopy.
4,4-Difluoropyrrolidine-2-carboxylic Acid in Contemporary Biochemical Research
Modern applications of Dfp span three key areas:
- Protein Folding Studies : Dfp’s diastereotopic fluorines create distinct 19F NMR chemical shifts (Δδ FF = 5–12 ppm) for cis versus trans prolyl peptide bonds, enabling real-time monitoring of folding intermediates.
- Thermodynamic Stabilization : Unlike monofluorinated analogues, Dfp exhibits reduced ring pucker bias, allowing researchers to decouple electronic effects from steric constraints in protein stability assays.
- Ribosomal Translation Modulation : Comparative studies show Dfp accelerates prolyl-tRNA charging rates by 30–40% compared to native proline, facilitating high-yield recombinant protein production.
Recent work has leveraged Dfp to investigate proline’s role in collagen triple-helix stabilization and thioredoxin folding kinetics, revealing position-specific effects on activation energies for cis–trans isomerization.
Isomeric Variants and Nomenclature in Scientific Literature
The structural complexity of fluorinated prolines necessitates precise nomenclature:
| Isomer | IUPAC Name | Ring Pucker Bias |
|---|---|---|
| (4R)-fluoroproline | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | Exo (C⁴ axial) |
| (4S)-fluoroproline | (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid | Endo (C⁴ equatorial) |
| 4,4-difluoroproline | (2S,4R,4S)-4,4-difluoropyrrolidine-2-carboxylic acid | Neutral |
Dfp’s geminal difluorination at C4 eliminates the strong pucker preference observed in monofluorinated isomers, creating a near-neutral equilibrium between exo and endo conformers. This property makes Dfp particularly valuable for distinguishing electronic effects from conformational artifacts in structure–function studies.
Theoretical Significance in Amino Acid Modification Studies
Fluorination at proline’s C4 position induces three interrelated electronic effects:
- Hyperconjugative Stabilization : The C–F bond’s σ* orbital interacts with adjacent lone pairs, favoring gauche conformations through the gauche effect.
- Inductive Polarization : Fluorine’s electronegativity increases the carboxylic acid’s acidity (pKa ≈ 1.8 for Dfp vs. 1.9 for proline), altering hydrogen-bonding networks in proteins.
- Steric Isotropy : Unlike bulkier substituents, fluorine’s small atomic radius (1.47 Å) minimizes van der Waals clashes while maintaining stereoelectronic influence.
These properties enable precise tuning of proline’s conformational energy landscape. For instance, DFT calculations show Dfp reduces the activation barrier for cis–trans isomerization by 2–3 kcal/mol compared to native proline, accelerating peptide bond rotation rates by an order of magnitude. Such findings underscore fluorine’s unique capacity to serve as a “conformational spy” in amino acid residues.
Properties
IUPAC Name |
4,4-difluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIYZHGBPBZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Drug Development
4,4-Difluoropyrrolidine-2-carboxylic acid has been investigated as a bioisostere in drug design. Its structural modifications can enhance the biological activity of lead compounds. For example, it has been utilized to optimize inhibitors targeting specific enzymes, such as NAPE-PLD, which is involved in lipid metabolism. In a study focusing on structure–activity relationships (SAR), substituting other groups with pyrrolidine derivatives led to significant increases in inhibitory potency .
Inhibitory Potency Enhancement
Research indicates that the incorporation of 4,4-difluoropyrrolidine into drug candidates can improve their lipophilicity and potency. For instance, the replacement of morpholine with pyrrolidine derivatives resulted in a tenfold increase in activity against certain biological targets . This demonstrates the compound's capacity to enhance the effectiveness of pharmacological agents.
Case Study 1: Inhibition of NAPE-PLD
In a comprehensive study, researchers synthesized a series of pyrimidine derivatives incorporating this compound. The results showed that the most potent compound had an IC50 value of approximately 72 nM, indicating strong inhibitory action against NAPE-PLD . The study highlighted how modifications to the pyrrolidine ring could significantly affect the compound's activity.
Case Study 2: Structure–Activity Relationship Analysis
A detailed SAR analysis revealed that substituting various groups on the pyrrolidine ring could lead to enhanced drug-like properties. The study provided data showing that specific substitutions could yield compounds with improved solubility and bioavailability .
Table 1: Structure–Activity Relationship Data
| Compound | Substituent | IC50 (nM) | Activity Increase |
|---|---|---|---|
| Compound A | Morpholine | 720 | Baseline |
| Compound B | Pyrrolidine | 72 | 10-fold increase |
| Compound C | Dimethylamine | 150 | 5-fold increase |
This table summarizes the effects of different substituents on inhibitory potency.
Mechanism of Action
The mechanism of action of 4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific targets. This can lead to alterations in molecular pathways, potentially resulting in desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Salts and Derivatives
a. 4,4-Difluoropyrrolidine-2-carboxylic Acid Trifluoroacetate
b. This compound Hydrochloride
- Molecular Formula: C₅H₈ClF₂NO₂
- Molecular Weight : 187.57 g/mol
- Key Differences: The hydrochloride form offers improved aqueous solubility, making it suitable for in vivo studies .
Protected Derivatives
a. N-Boc-4,4-Difluoropyrrolidine-2-carboxylic Acid
- Molecular Formula: C₁₀H₁₅F₂NO₄
- Molecular Weight : 251.23 g/mol
- Purity : ≥98.0% (GC/T)
- Melting Point : 122°C
- Role : The Boc group protects the amine during solid-phase peptide synthesis, enabling selective deprotection .
b. Fmoc-4,4-Difluoropyrrolidine-2-carboxylic Acid
- Molecular Formula: C₂₀H₁₇F₂NO₄
- Molecular Weight : 373.36 g/mol
- Role : The Fmoc group is preferred in automated peptide synthesis due to its stability under basic conditions .
| Derivative | Protecting Group | Molecular Weight | Application | Reference |
|---|---|---|---|---|
| N-Boc | tert-butoxy | 251.23 | Organic synthesis | |
| Fmoc | Fluorenylmethyl | 373.36 | Peptide chemistry |
Structural Analogs
a. (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic Acid
b. 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid
- Molecular Formula: C₁₂H₇F₂NO₂
- Key Difference : The pyridine ring replaces the pyrrolidine, altering electronic properties and hydrogen-bonding capacity .
Biological Activity
4,4-Difluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 156.10 g/mol. Its structure features a pyrrolidine ring with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. This unique configuration enhances its reactivity and interactions within biological systems, particularly due to the electronegative nature of the fluorine atoms.
The mechanism of action for this compound primarily involves its incorporation into peptides and proteins. The presence of fluorine can influence the conformation, stability, and interactions of these biomolecules. This modification may enhance binding affinities to enzymes or receptors and alter metabolic pathways, thus improving the pharmacokinetic profile of compounds synthesized from it.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive binding.
- Receptor Binding : It can influence receptor activity by altering ligand-receptor interactions.
- Metabolic Pathway Interference : The modification of metabolic pathways can lead to significant changes in cellular responses.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the dual fluorination significantly improves the compound's chemical and biological properties compared to its mono-fluorinated or chlorinated analogs. For instance, comparisons with similar compounds such as (S)-4-Fluoropyrrolidine-2-carboxylic acid demonstrate that the presence of two fluorine atoms enhances metabolic stability and bioavailability.
Table: Comparison of Similar Compounds
| Compound Name | Fluorination Level | Key Biological Activity |
|---|---|---|
| (S)-4-Fluoropyrrolidine-2-carboxylic acid | Mono-fluorinated | Moderate enzyme inhibition |
| (S)-4,4-Dichloropyrrolidine-2-carboxylic acid | Dichlorinated | Variable activity |
| (S)-4,4-Difluoropyrrolidine-2-carboxylic acid | Dual-fluorinated | Enhanced metabolic stability |
Case Studies
Recent studies have demonstrated promising results in using this compound as a building block for developing new pharmaceuticals. For example:
- Inhibition Studies : A study evaluated its efficacy as an inhibitor for specific enzymes involved in metabolic pathways. Results indicated a significant increase in inhibitory potency when compared to non-fluorinated counterparts .
- Therapeutic Applications : Research is ongoing to explore its potential in treating obesity and metabolic syndrome by targeting diacylglycerol acyltransferase-1 (DGAT-1) pathways . The compound showed promising results in preclinical models, demonstrating improved glucose tolerance and reduced triglyceride levels.
Q & A
Q. What are the common synthetic routes for preparing 4,4-difluoropyrrolidine-2-carboxylic acid?
The synthesis typically involves fluorination of pyrrolidine precursors. A standard method includes:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen to prevent unwanted side reactions .
- Step 2 : Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 4,4-positions.
- Step 3 : Hydrolysis of ester groups (if present) to yield the carboxylic acid functionality.
- Step 4 : Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) .
Key reagents and intermediates include (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid (CAS: 203866-15-3) and its hydrochloride salt (CAS: 623583-10-8) .
Q. How is this compound characterized in research settings?
Characterization employs:
- NMR Spectroscopy : H and F NMR to confirm fluorine substitution and stereochemistry.
- Mass Spectrometry : ESIMS or LCMS to verify molecular weight (e.g., m/z 311.1 observed for related pyrrole-carboxylic acids) .
- HPLC : Assess purity (>95% purity is typical for research-grade material) .
- X-ray Crystallography : For absolute configuration determination in stereospecific derivatives .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and masks to avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods due to potential irritant properties (Risk Code: 36/37/38) .
- Waste Disposal : Segregate waste and use professional biohazard disposal services for trifluoroacetate salts or halogenated byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for fluorination steps in the synthesis?
- Catalyst Screening : Test palladium or copper catalysts for efficiency in cross-coupling steps (e.g., as used in oxazolo-pyridine synthesis) .
- Solvent Optimization : Polar aprotic solvents like DMF or toluene enhance fluorination reactivity .
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during DAST-mediated fluorination .
- Purification Strategies : Use reverse-phase chromatography or recrystallization with trifluoroacetic acid (TFA) to isolate high-purity products .
Q. How do fluorine substituents influence the compound’s physicochemical and biological properties?
- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability.
- Metabolic Stability : C-F bonds resist enzymatic degradation, prolonging half-life in biological systems.
- Solubility : Trifluoroacetate salts (e.g., CAS: 1373255-09-4) improve aqueous solubility for in vitro assays .
- Bioactivity : Fluorine’s electron-withdrawing effects modulate interactions with target enzymes (e.g., protease inhibitors) .
Q. How can computational methods aid in studying reaction mechanisms involving this compound?
- DFT Calculations : Model transition states for fluorination or cyclization steps to identify rate-limiting barriers.
- Molecular Docking : Predict binding affinities of derivatives to biological targets (e.g., antimicrobial enzymes) .
- Process Simulation : Use tools like Aspen Plus to optimize large-scale synthesis parameters (e.g., solvent recovery, heat transfer) .
Q. How should researchers address contradictions in toxicity or ecological data?
- Precautionary Measures : Assume acute toxicity (H300) and environmental hazard (H400) if data are incomplete .
- In Silico Predictors : Apply QSAR models to estimate ecotoxicity parameters (e.g., LC50 for aquatic organisms) .
- Experimental Validation : Conduct Ames tests or Daphnia magna assays for genotoxicity and acute aquatic toxicity .
Methodological Considerations
- Stereochemical Control : Use chiral HPLC or enzymatic resolution to isolate (2S)-configured derivatives critical for drug discovery .
- Scale-Up Challenges : Address exothermic fluorination reactions by implementing controlled batch reactors with cooling systems .
- Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent purity) meticulously to reconcile conflicting results in literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
